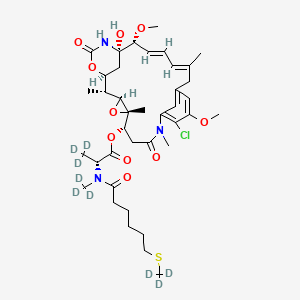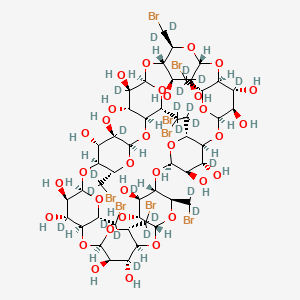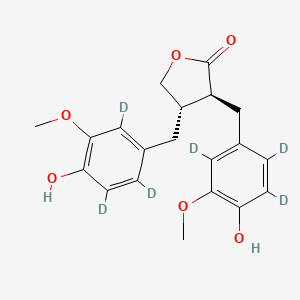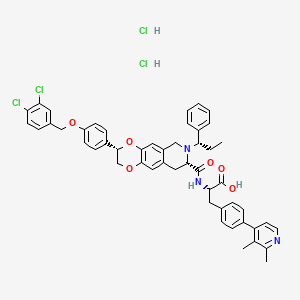
TT-Oad2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TT-Oad2 is a non-peptide agonist of the glucagon-like peptide-1 (GLP-1) receptor. It has shown potential for the treatment of diabetes due to its ability to activate the GLP-1 receptor, which plays a crucial role in regulating insulin secretion and blood glucose levels .
準備方法
The synthesis of TT-Oad2 involves several steps, including the formation of a U-shape conformation in the GLP-1 receptor helical bundle. This interaction occurs near the extracellular domain where it interacts with residues within the transmembrane helix 1 to transmembrane helix 3 and extracellular loops . The industrial production methods for this compound are not extensively documented, but it is typically produced in research laboratories using advanced organic synthesis techniques.
化学反応の分析
TT-Oad2 undergoes various chemical reactions, primarily involving interactions with the GLP-1 receptor. It forms a U-shape conformation in the receptor helical bundle, interacting with residues within the transmembrane helix 1 to transmembrane helix 3 and extracellular loops . The major products formed from these reactions are the activated GLP-1 receptor and subsequent signaling molecules involved in insulin secretion and blood glucose regulation.
科学的研究の応用
TT-Oad2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used in the study of GLP-1 receptor activation and its role in diabetes treatment. Researchers have utilized this compound to understand the structural basis of GLP-1 receptor activation and to develop novel therapeutic drugs for type 2 diabetes and other metabolic diseases . Additionally, this compound has been used in studies investigating biased agonism and the distinct activation kinetics of non-peptide agonists .
作用機序
TT-Oad2 exerts its effects by binding to the GLP-1 receptor, leading to the activation of G protein-coupled signaling pathways. This activation results in the secretion of insulin from pancreatic beta cells and the regulation of blood glucose levels . This compound exhibits biased agonism, meaning it preferentially activates certain signaling pathways over others, which may contribute to its clinical efficacy and reduced side effects compared to peptide agonists .
類似化合物との比較
TT-Oad2 is compared with other non-peptide GLP-1 receptor agonists such as LY3502970 and PF-06882961. While all three compounds interact with the GLP-1 receptor, they have different binding pockets and modes of action . This compound forms a U-shape conformation in the receptor helical bundle, whereas LY3502970 and PF-06882961 have distinct binding modes that contribute to differences in their efficacy and signaling pathways . This uniqueness of this compound highlights its potential as a therapeutic agent with specific advantages over other similar compounds.
特性
分子式 |
C50H49Cl4N3O6 |
|---|---|
分子量 |
929.7 g/mol |
IUPAC名 |
(2S)-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-7-[(1S)-1-phenylpropyl]-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]isoquinoline-8-carbonyl]amino]-3-[4-(2,3-dimethylpyridin-4-yl)phenyl]propanoic acid;dihydrochloride |
InChI |
InChI=1S/C50H47Cl2N3O6.2ClH/c1-4-44(35-8-6-5-7-9-35)55-27-38-26-47-46(60-29-48(61-47)36-15-17-39(18-16-36)59-28-33-12-19-41(51)42(52)22-33)25-37(38)24-45(55)49(56)54-43(50(57)58)23-32-10-13-34(14-11-32)40-20-21-53-31(3)30(40)2;;/h5-22,25-26,43-45,48H,4,23-24,27-29H2,1-3H3,(H,54,56)(H,57,58);2*1H/t43-,44-,45-,48+;;/m0../s1 |
InChIキー |
JCHUZLPPFLKGNX-PLFFULENSA-N |
異性体SMILES |
CC[C@@H](C1=CC=CC=C1)N2CC3=CC4=C(C=C3C[C@H]2C(=O)N[C@@H](CC5=CC=C(C=C5)C6=C(C(=NC=C6)C)C)C(=O)O)OC[C@@H](O4)C7=CC=C(C=C7)OCC8=CC(=C(C=C8)Cl)Cl.Cl.Cl |
正規SMILES |
CCC(C1=CC=CC=C1)N2CC3=CC4=C(C=C3CC2C(=O)NC(CC5=CC=C(C=C5)C6=C(C(=NC=C6)C)C)C(=O)O)OCC(O4)C7=CC=C(C=C7)OCC8=CC(=C(C=C8)Cl)Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


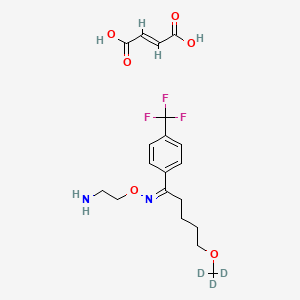
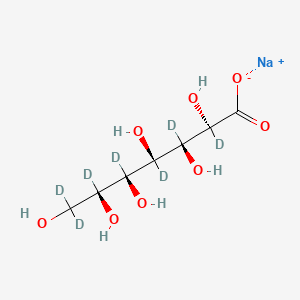
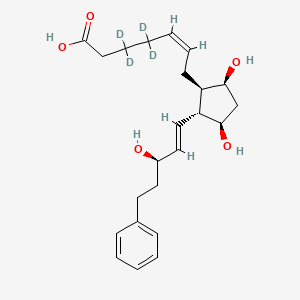

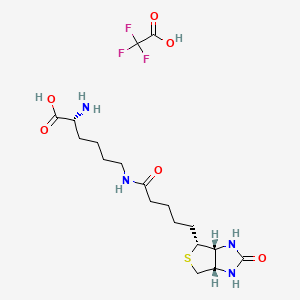

![3-[(3S,5R,8R,9S,10S,13R,14S,17S)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12415993.png)
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R)-4,5-dihydroxy-2-[(4S,5'S,6R,7S,8R,9S,13R,14S,16S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12416004.png)
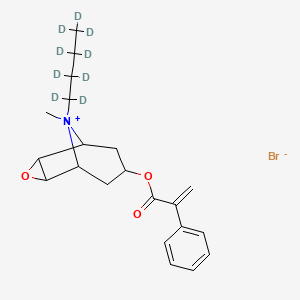
![(2S,3S,4S,5R,6R)-6-[[(3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12416015.png)
